N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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Overview
Description
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves several steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then reacted with 4-fluorophenoxy methyl chloride to introduce the fluorophenoxy group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate under controlled conditions .
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis and minimize by-products.
Chemical Reactions Analysis
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea can be compared with other thiadiazole derivatives, such as:
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide: This compound has a similar structure but features a different substituent on the thiadiazole ring, which may result in different biological activities.
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-naphthamide: This derivative contains a naphthamide group instead of a phenylurea moiety, which can influence its chemical and biological properties.
The uniqueness of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUAUZTPIBDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972020 |
Source
|
Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-26-4 |
Source
|
Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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